

Early-Phase Clinical Trials of Terlipressin in Septic Shock: A Technical Guide

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Compound of Interest

Compound Name: *Terlipressin*

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Introduction

Septic shock remains a significant challenge in critical care medicine, characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, leading to high morbidity and mortality. While catecholamines like norepinephrine are the first-line vasopressor agents, some patients exhibit refractory shock requiring alternative or adjunctive therapies. **Terlipressin**, a synthetic analogue of vasopressin, has emerged as a potential therapeutic option due to its potent vasoconstrictive effects, primarily mediated through vasopressin V1 receptors.^{[1][2]} This technical guide provides an in-depth overview of early-phase clinical trials investigating the use of **terlipressin** in adult patients with septic shock, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

Terlipressin acts as a prodrug, being converted in the body to its active metabolite, lysine vasopressin.^[2] Its primary mechanism of action in septic shock is vasoconstriction, which helps to restore vascular tone and increase mean arterial pressure (MAP).^{[1][3]} This effect is mediated through the activation of V1 receptors on vascular smooth muscle cells.

The signaling cascade initiated by **terlipressin** binding to the V1 receptor is crucial to its vasoconstrictive effect.



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Caption: Terlipressin V1 Receptor Signaling Pathway.

Summary of Early-Phase Clinical Trial Data

The following tables summarize quantitative data from key early-phase clinical trials of **terlipressin** in septic shock.

Table 1: Hemodynamic Effects of Terlipressin

Study (Trial ID)	Terlipressin Dose	Comparator	Change in Mean Arterial Pressure (MAP)	Change in Norepinephrine Requirement	Change in Cardiac Output/Index
Morelli et al. (TERLIVAP, NCT00481572)	Continuous infusion of 1.3 µg/kg/h	Vasopressin (0.03 U/min) or Norepinephrine	Not explicitly stated as change, but used to maintain MAP between 65-75 mmHg	Significantly lower in terlipressin and vasopressin groups compared to norepinephrine alone	Decreased cardiac index
Liu et al.	20–160 µg/h (max 4 mg/day)	Norepinephrine (4–30 µg/min)	No significant difference in maintaining target MAP	Terlipressin group had lower norepinephrine requirements	Not specified
Unnamed trial in cirrhosis with septic shock (NCT00628160)	2-12 mg/24h continuous infusion	Alpha-adrenergic drugs	Aimed to evaluate effects on hospital survival, specific MAP change not detailed as primary outcome	Not specified	Not specified
Unnamed pilot study	1.3 µg/kg/hour for 24h	Usual care	Not specified as primary outcome	Not specified	Not specified
Unnamed trial in	IV bolus (dose not	High-dose norepinephrin	Progressive increase over	Reduction observed in	Decrease in cardiac

catecholamin e-treated hyperkinetic septic shock	specified)	e	30 min, sustained for at least 24h	all patients	output
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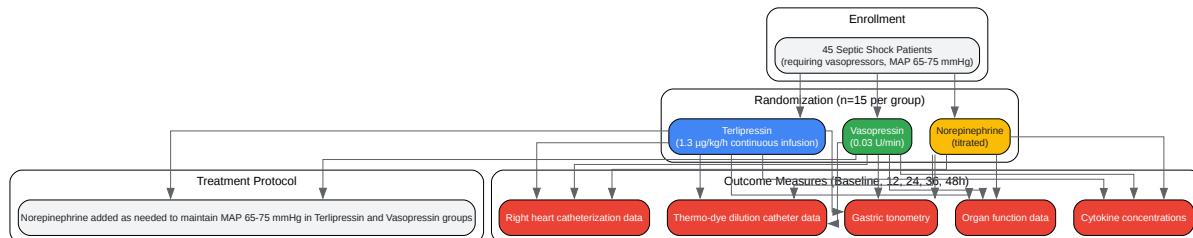
Table 2: Adverse Events Reported in Early-Phase Terlipressin Trials

Study (Trial ID)	Terlipressin Group Incidence (%)	Placebo/Comparat or Group Incidence (%)	Key Adverse Events
Liu et al.	30%	11.6%	Digital ischemia (12.6% vs 0.35%), other serious adverse events
CONFIRM Trial (Type 1 Hepatorenal Syndrome)	51% (mortality by day 90)	45% (mortality by day 90)	Respiratory failure (10% vs 3%), Sepsis/septic shock (7% vs 0%)
Zhang et al. (observational study in cirrhosis)	50%	N/A	Serum sodium reduction (25%), hyponatremia (8.3%), tachycardia, abdominal pain

Detailed Experimental Protocols

TERLIVAP Study (NCT00481572)

This randomized, controlled pilot study aimed to determine if a continuous ultra-low dose of **terlipressin** could stabilize hemodynamics in septic shock patients.



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Caption: Experimental Workflow of the TERLIVAP Study.

- Inclusion Criteria: Patients with a clinical diagnosis of septic shock requiring vasopressor support to maintain a mean arterial pressure (MAP) between 65 and 75 mmHg despite adequate volume resuscitation.
- Exclusion Criteria: Not explicitly detailed in the provided search results.
- Interventions: Patients were randomly allocated to one of three groups: continuous **terlipressin** infusion (1.3 µg/kg/h), vasopressin (0.03 U/min), or titrated norepinephrine. In the **terlipressin** and vasopressin groups, norepinephrine was added if necessary to maintain the target MAP.
- Outcome Measures: Data from right heart catheterization, thermo-dye dilution catheter, gastric tonometry, organ function assessments, and cytokine concentrations were collected at baseline and at 12, 24, 36, and 48 hours.

TerliNor Study (NCT03336814)

This bicentric, double-blinded, randomized, controlled versus placebo study was designed to evaluate the early association of **terlipressin** and norepinephrine in septic shock.

- Inclusion Criteria: Patients older than 18 years with septic shock requiring more than 0.5 $\mu\text{g}/\text{kg}/\text{min}$ of norepinephrine to achieve MAP objectives, and with a lactate level greater than 2.0 mmol/l.
- Exclusion Criteria: Patients with acute ischemic or septic heart failure.
- Interventions: 40 patients were randomized to receive either a continuous infusion of **terlipressin** (0.01 mg/kg/min) or a placebo (physiologic serum), in addition to open-label norepinephrine. Both groups also received continuous intravenous hydrocortisone.
- Primary Outcome: The difference in the Sequential Organ Failure Assessment (SOFA) score between the groups at day 3.
- Secondary Outcomes: 28-day mortality, lactate clearance in the first 48 hours, renal function (assessed by AKIN criteria), and the use of renal replacement therapy.

Discussion and Future Directions

Early-phase clinical trials of **terlipressin** in septic shock have demonstrated its efficacy in increasing mean arterial pressure and reducing the need for norepinephrine. However, these studies have also raised significant safety concerns, most notably an increased risk of serious adverse events such as digital ischemia and respiratory failure. Larger trials, while not strictly "early-phase," have further highlighted these risks, with some studies showing an increase in mortality.

The optimal dosing strategy for **terlipressin** in septic shock remains unclear, with various studies employing different continuous infusion rates and bolus administrations. The high incidence of adverse events suggests that a "one-size-fits-all" approach may not be appropriate, and patient selection will be critical for the future development of **terlipressin** for this indication. Patients with pre-existing peripheral vascular disease or severe cardiac dysfunction may be at a particularly high risk for complications.

Future research should focus on identifying patient subgroups who are most likely to benefit from **terlipressin** therapy with an acceptable safety profile. Studies exploring lower,

individualized dosing strategies and the use of biomarkers to guide therapy are warranted. Furthermore, head-to-head comparisons with other vasopressors, such as vasopressin, in well-defined patient populations are needed to clarify the relative risks and benefits. Given the potential for improved renal function observed in some studies, further investigation into the renal-protective effects of **terlipressin** is also a promising area of research.

Conclusion

Terlipressin is a potent vasopressor that has shown promise in the management of septic shock by restoring vascular tone and reducing the need for catecholamines. However, its use is associated with a significant risk of adverse events. The findings from early-phase clinical trials underscore the need for cautious and well-monitored administration of this drug. Further research is essential to delineate the optimal patient population, dosing regimen, and safety monitoring strategies to harness the potential benefits of **terlipressin** while minimizing its risks in the complex setting of septic shock.

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